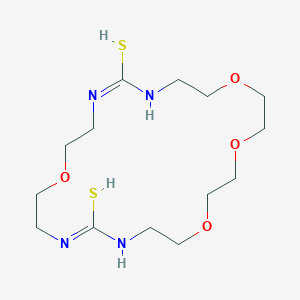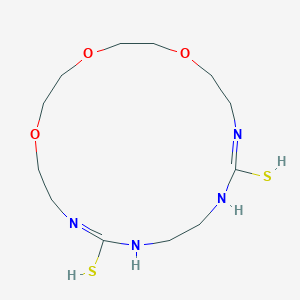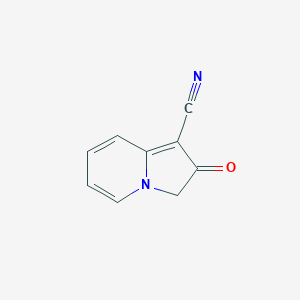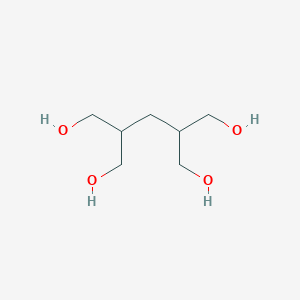![molecular formula C10H10ClNS2 B381983 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole CAS No. 2591-14-2](/img/structure/B381983.png)
2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole
Overview
Description
2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole is an organic compound with the molecular formula C10H10ClNS2 It is a derivative of benzothiazole, a heterocyclic aromatic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole typically involves the nucleophilic substitution reaction of 2-mercaptobenzothiazole with 1,3-dichloropropane. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropropyl group, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols, alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins through its sulfanyl and chloropropyl groups, leading to inhibition or modulation of their activity. The benzothiazole ring system can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological effects. Specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole, known for its use as a vulcanization accelerator in the rubber industry.
2-[(3-Chloropropyl)sulfanyl]-1,3-benzoxazole: A structurally similar compound with an oxygen atom in place of the sulfur atom in the benzothiazole ring, used in similar applications.
2-[(3-Chloropropyl)sulfanyl]-1,3-benzimidazole: Another related compound with a nitrogen atom in place of the sulfur atom, studied for its potential biological activities.
Uniqueness: this compound is unique due to the presence of both a chloropropyl group and a benzothiazole ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-chloropropylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS2/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZACCNGCFNXINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
![2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B381904.png)
![{2-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381908.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
![3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381910.png)
![1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B381911.png)





![7-[(1-adamantylcarbonyl)oxy]-9-oxo-9H-fluoren-2-yl 1-adamantanecarboxylate](/img/structure/B381923.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381924.png)
